BenchChemオンラインストアへようこそ!

cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)

CXCR4 Antagonism GPCR Pharmacology Peptide SAR

Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) is a cyclic pentapeptide designed as a C-X-C chemokine receptor type 4 (CXCR4) antagonist. It belongs to the FC131 chemotype family, which was developed through the structural minimization of the 14-residue peptide T140.

Molecular Formula C37H49N11O6
Molecular Weight 743.9 g/mol
Cat. No. B10847835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)
Molecular FormulaC37H49N11O6
Molecular Weight743.9 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CCCN=C(N)N)CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C37H49N11O6/c1-48-30(20-23-10-13-24-6-2-3-7-25(24)18-23)35(54)46-28(9-5-17-43-37(40)41)33(52)45-27(8-4-16-42-36(38)39)34(53)47-29(32(51)44-21-31(48)50)19-22-11-14-26(49)15-12-22/h2-3,6-7,10-15,18,27-30,49H,4-5,8-9,16-17,19-21H2,1H3,(H,44,51)(H,45,52)(H,46,54)(H,47,53)(H4,38,39,42)(H4,40,41,43)/t27-,28+,29-,30+/m1/s1
InChIKeyXUKFERKCRCTLBJ-ATIZSFMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) as a Differentiated CXCR4 Antagonist Scaffold


Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-) is a cyclic pentapeptide designed as a C-X-C chemokine receptor type 4 (CXCR4) antagonist [1]. It belongs to the FC131 chemotype family, which was developed through the structural minimization of the 14-residue peptide T140 [1]. This specific diastereomer and N-methylated variant is a small-molecule drug-like ligand (CHEMBL426169) characterized by unusual amino acid chirality and backbone N-methylation, directly influencing its conformational preference and target binding potency [1].

Procurement Challenge: Why CXCR4 Cyclic Pentapeptide Diastereomers Cannot Be Interchanged


In the FC131 chemotype series, stereochemical and N-methylation variations produce drastic, non-linear potency shifts that prevent generic substitution. The foundational SAR study by Ueda et al. demonstrated that even a single chirality inversion at Arg2 (converting the highly potent FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] to its Arg2 epimer cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-)) causes over a 10-fold drop in binding affinity [1]. Subsequent N-methylation, such as the L-MeNal modification in the target compound, further modulates conformational rigidity and target engagement [1]. Therefore, compounds within this class are not functionally interchangeable; their specific sequence, chirality, and methylation patterns are critical determinants of biological activity and require precise verification before procurement.

Quantitative Differentiation Evidence for Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)


CXCR4 Binding Affinity vs. Archetypal Lead FC131

The target compound demonstrates a quantifiably distinct binding affinity profile compared to the archetypal lead FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)]. While FC131 inhibits [125I]SDF-1 binding to CXCR4 with an IC50 of 4.5 nM, the target compound exhibits a significantly lower pIC50 of 6.25, corresponding to an approximate IC50 of 560 nM [1][2]. This represents over a 100-fold reduction in potency, likely attributable to the combined effects of D-Arg2 chirality and N-methylation of Nal4. This differentiation is critical for experiments requiring a lower-affinity control or a probe with modulated receptor interaction kinetics.

CXCR4 Antagonism GPCR Pharmacology Peptide SAR

Binding Mode Differentiation from Close Analog FC122 (D-MeArg2)

A key distinction between the target compound and the highly potent analog FC122 [cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-)] lies in their N-methylation pattern and resulting binding modes. FC122, which features a D-MeArg at position 2, has been shown to bind CXCR4 via a binding mode different from that of FC131 [1]. The target compound, containing a non-methylated D-Arg2 but an L-MeNal4, avoids the N-methylarginine pharmacophore that drives this alternate binding mode. This structural divergence is critical for studies investigating the pharmacophoric requirements for CXCR4 antagonism without triggering the FC122-specific mode, which may have distinct downstream signaling biases.

Conformational Analysis Binding Mode Peptide Epimer SAR

Potency Differential Compared to Non-N-Methylated Diastereomer (Parent Epimer 3)

The target compound is the N-methylated analog of parent epimer 3 [cyclo(-D-Tyr-D-Arg-Arg-Nal-Gly-)]. While epimer 3 retains moderate CXCR4 affinity with an IC50 of approximately 4 nM, the introduction of N-methylation on Nal4 (generating L-MeNal4) in the target compound results in a dramatic potency reduction to an IC50 of ~560 nM [1][2]. This represents a >100-fold drop, directly attributable to the L-MeNal4 modification. This data point quantitatively defines the role of N-methylation at position 4 in this diastereomeric series, making the compound a valuable negative control for SAR libraries.

Diastereomer SAR CXCR4 Binding Peptide Backbone Modification

Conformational Restraint Profile Versus Lead Compound 2 (FC131)

NMR conformational analysis from Ueda et al. demonstrated that N-methylation in cyclic pentapeptide scaffolds induces a 1,3-allylic strain-like effect across the planar peptide bond that fundamentally alters backbone conformation [1]. While the specific conformation of the target compound was not explicitly solved, SAR data from the full N-methyl scan indicates that any deviation from the preferred backbone conformation of lead compound 2 (FC131) leads to substantial potency loss. The >100-fold lower affinity of the target compound compared to FC131 implies a distinct, non-optimal conformational ensemble. This contrasts with high-potency analogs (e.g., compound 32, cyclo(-D-Tyr-D-MeArg-Arg-Nal-Gly-)) that preserve the bioactive conformation.

NMR Conformational Analysis Cyclic Peptide Backbone 1,3-Allylic Strain

Validated Procurement Scenarios for Cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)


Low-Affinity Negative Control for CXCR4 Binding Assays

Given its 560 nM binding affinity relative to the nanomolar potency of FC131 and epimer 3, this compound is ideally suited as a structurally related, low-affinity negative control in CXCR4 competitive binding assays. Its use allows researchers to establish assay windows where full displacement by high-affinity ligands (IC50 ~4-5 nM) can be contrasted with partial or negligible displacement by the target compound, validating the specificity of the assay signal [1][2].

Probing N-Methylation Effects on Diastereomeric CXCR4 Antagonists

This specific diastereomer and N-methylation pattern (L-MeNal4) enables SAR by N-methyl scanning. Researchers can directly compare this compound's binding data (pIC50 6.25) with unmethylated epimer 3 (IC50 4 nM) and N-methylated FC122 (D-MeArg2) to dissect the positional contribution of backbone N-methylation to CXCR4 affinity and bioactivity without synthesizing custom peptide libraries [1][3].

Conformational Probe for Computational Docking and NMR Studies

The inferred non-optimal backbone conformation of this compound, inferred from SAR and NMR conformational analysis of related peptides, makes it a valuable experimental probe for validating in silico docking models. Its reduced potency serves as a functional readout of conformational mismatch, enabling benchmarking of molecular dynamics simulations or NMR-derived solution structures of the CXCR4-binding pharmacophore [1].

Quote Request

Request a Quote for cyclo(-D-Tyr-D-Arg-L-Arg-L-MeNal-Gly-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.